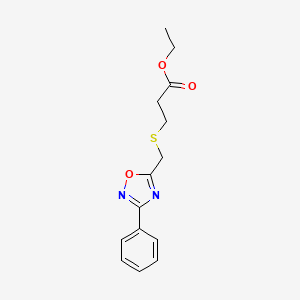
4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide is a chemical compound with a unique structure that includes a pyridinium core substituted with an amino-oxopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with an appropriate amino-oxopropenyl precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted pyridinium derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate: Similar structure but with a benzoate core.
Methyl 1-(3-amino-3-oxoprop-1-en-1-yl)-2-oxocyclopentane-1-carboxylate: Contains a cyclopentane ring instead of a pyridinium core.
Uniqueness
4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide is unique due to its pyridinium core, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
61360-23-4 |
|---|---|
Molecular Formula |
C9H11IN2O |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
3-(1-methylpyridin-1-ium-4-yl)prop-2-enamide;iodide |
InChI |
InChI=1S/C9H10N2O.HI/c1-11-6-4-8(5-7-11)2-3-9(10)12;/h2-7H,1H3,(H-,10,12);1H |
InChI Key |
XLSWEBGRYXYTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC(=O)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


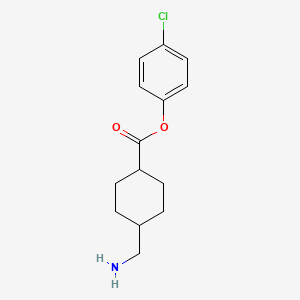
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)


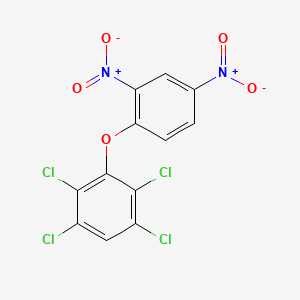
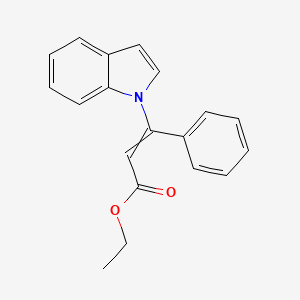
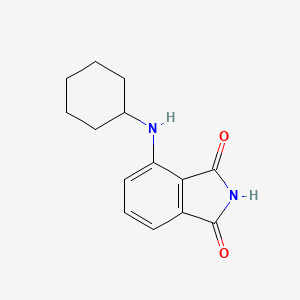
![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)

